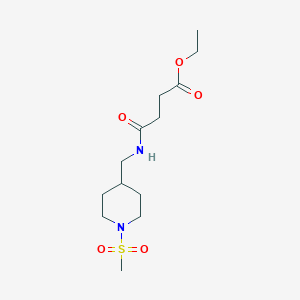

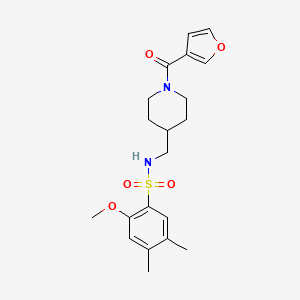

![molecular formula C18H21F3N4O2 B2499868 1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956959-91-4](/img/structure/B2499868.png)

1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of various amides with other chemical reagents to introduce different substituents that can enhance the biological activity of the compounds. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their antifungal activity was explored, showing that the introduction of a bromo-indazolyl group significantly increased antifungal activity . Similarly, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data, showing moderate antifungal activities . These studies suggest that the synthesis of the compound would involve careful selection of substituents to enhance its biological efficacy.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using X-ray crystallography and quantum chemical calculations, revealing that the keto form is preferred and may be important for antibacterial activity . The crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined by X-ray diffraction, showing that hydrogen bonding plays a significant role in the molecular conformation . These findings suggest that the molecular structure of "1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" would also be critical for its function.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. The synthesis of pyrazolopyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides involved reactions with acetylacetone and arylidenemalononitriles, leading to compounds with antitumor activities . This indicates that the compound could also undergo various chemical reactions to form new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The detailed structure elucidation of a designer drug with a pyrazole skeleton was performed using NMR and MS techniques, highlighting the importance of substituents in determining the properties of the compound . These techniques would likely be used to characterize the physical and chemical properties of "1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide" as well.

Scientific Research Applications

Cytotoxicity Studies

Research on pyrazole derivatives, including compounds similar to 1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, has shown potential in cytotoxicity studies. For example, Hassan et al. (2014) explored the cytotoxic activity of new pyrazole and pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Characterization

Studies like those by McLaughlin et al. (2016) involve the synthesis and characterization of pyrazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry (McLaughlin et al., 2016).

Herbicidal Activity

Pyrazole derivatives have been explored for their herbicidal activity. Ohno et al. (2004) synthesized pyrazole-4-carboxamide derivatives and assessed their herbicidal effectiveness against various weeds and crop safety (Ohno et al., 2004).

Antimicrobial and Antifungal Properties

Some studies focus on the antimicrobial and antifungal properties of pyrazole derivatives. Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against several phytopathogenic fungi (Wu et al., 2012).

Potential Insecticidal Activity

Investigations like those by Hasan et al. (1996) explore the insecticidal activity of pyrazoline derivatives, demonstrating the diverse potential applications of compounds related to 1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Hasan et al., 1996).

Safety and Hazards

properties

IUPAC Name |

1-methyl-N-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-3-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O2/c1-12-5-7-13(8-6-12)10-23-15(26)4-3-9-22-17(27)14-11-25(2)24-16(14)18(19,20)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQSFHMHZLSWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCNC(=O)C2=CN(N=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

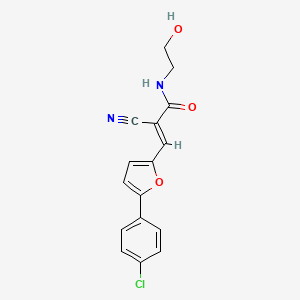

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)

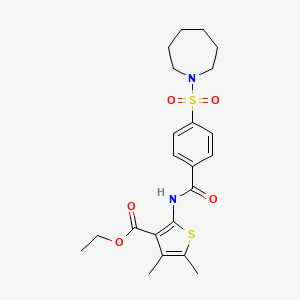

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)

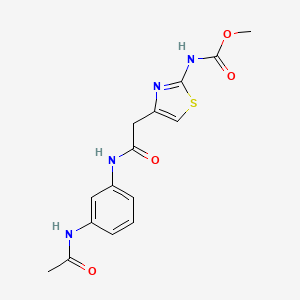

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)

![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)